molecular formula C8H15NO3 B2563712 2-(2-Ethylbutanamido)acetic acid CAS No. 98552-89-7

2-(2-Ethylbutanamido)acetic acid

Cat. No. B2563712
CAS RN: 98552-89-7
M. Wt: 173.212
InChI Key: WYBPOIJTBSCBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethylbutanamido)acetic acid is an organic compound with the molecular formula C8H15NO3 . It is a derivative of acetic acid, which is a product of the oxidation of ethanol and of the destructive distillation of wood .


Molecular Structure Analysis

The molecular structure of 2-(2-Ethylbutanamido)acetic acid consists of a total of 37 bonds . There are 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Scientific Research Applications

Electrochemical Reduction of CO2

2-(2-Ethylbutanamido)acetic acid: has been studied for its role in the electrochemical reduction of CO2 to produce acetic acid. A novel approach using bismuth-based transition metal chalcogenides, such as AgBiS2, CuBiS2, and AgBiSe2, has been designed to facilitate multi-electron transfer, enabling the selective reduction of CO2 to acetic acid at ultra-low potentials . This process is significant as it offers a sustainable method to convert CO2, a greenhouse gas, into a valuable chemical, thereby contributing to an artificial carbon cycle.

Food Industry Applications

In the food industry, 2-(2-Ethylbutanamido)acetic acid is a versatile agent. It’s traditionally known as vinegar and used as a preservative. Its applications extend to being an acidulant for flavor profiling, microbial decontamination of meat, and as a mild descaling agent. Recent innovations have also seen its use as an antimicrobial edible food coating agent, reflecting the diversified demands of food culture .

Acetic Acid Production and Sustainability

The production pathways of acetic acid, including 2-(2-Ethylbutanamido)acetic acid , have been explored with an emphasis on process sustainability. The chemical and fermentative routes are reviewed, with the chemical route being predominant in industrial practice. Process intensification and catalysis have been the focus of recent developments, aiming to meet the growing demand for acetic acid in a sustainable manner .

Catalysis and Process Intensification

The role of 2-(2-Ethylbutanamido)acetic acid in catalysis is crucial for process intensification in chemical production. Its properties can enhance reaction rates and selectivity, leading to more efficient industrial processes. This application is particularly relevant in the context of green chemistry, where the goal is to minimize waste and energy consumption while maximizing product yield .

Environmental Remediation

2-(2-Ethylbutanamido)acetic acid: has potential applications in environmental remediation, particularly in the adsorption of pollutants. Activated carbons produced from agricultural waste have been studied for their ability to adsorb acetic acid, which could be applied to remove contaminants from water sources .

properties

IUPAC Name

2-(2-ethylbutanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-6(4-2)8(12)9-5-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBPOIJTBSCBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylbutanamido)acetic acid

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